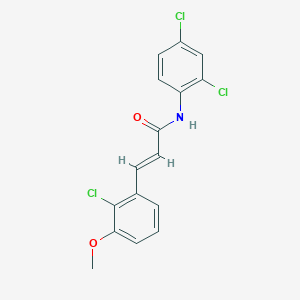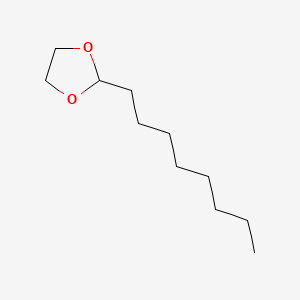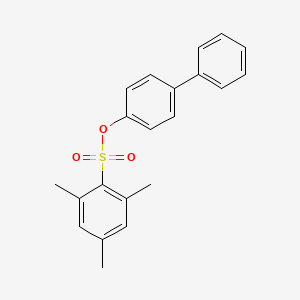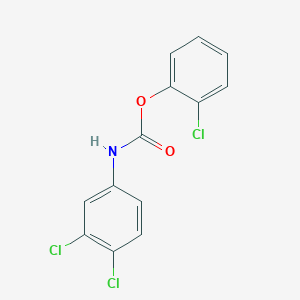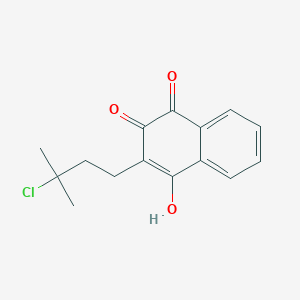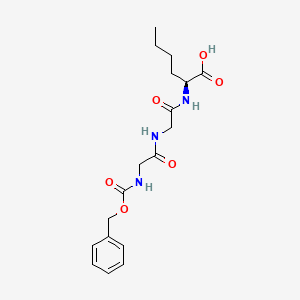
Carbobenzyloxyglycylglycyl-L-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbobenzyloxyglycylglycyl-L-norleucine is typically synthesized through peptide coupling reactions. The process involves the protection of amino groups using carbobenzyloxy (Cbz) groups and the subsequent coupling of glycine and L-norleucine residues. Common reagents used in these reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxyglycylglycyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the carbobenzyloxy protecting groups.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) are commonly employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted peptide analogs.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxyglycylglycyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Carbobenzyloxyglycylglycyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbobenzyloxy-L-norvalyl-L-norleucine
- Carbobenzyloxyglycylglycyl-L-alaninamide
- Carbobenzyloxyglycylglycyl-L-norvaline methyl ester
- Carbobenzyloxyglycylglycyl-L-phenylalanine
Uniqueness
Carbobenzyloxyglycylglycyl-L-norleucine is unique due to its specific amino acid sequence and the presence of the carbobenzyloxy protecting group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C18H25N3O6 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O6/c1-2-3-9-14(17(24)25)21-16(23)11-19-15(22)10-20-18(26)27-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t14-/m0/s1 |
InChI-Schlüssel |
GCKWVKKTTXIAAL-AWEZNQCLSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



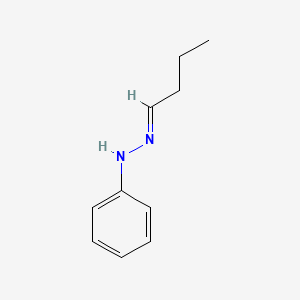


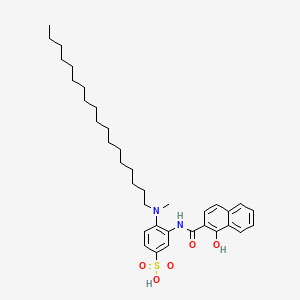


![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

